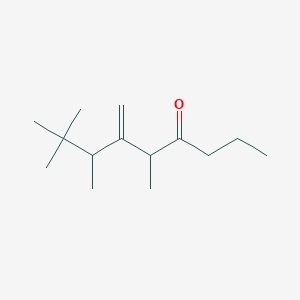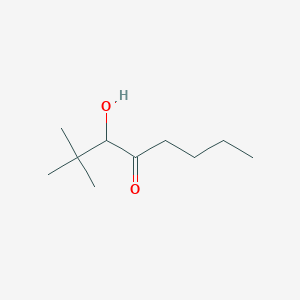
3-Hydroxy-2,2-dimethyloctan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2,2-dimethyloctan-4-one is an organic compound with the molecular formula C10H20O2 It is a ketone with a hydroxyl group attached to the third carbon and two methyl groups attached to the second carbon of an octane chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyloctan-4-one can be achieved through several methods. One common approach involves the reaction of 3-chloropropionyl chloride with 2-bromo-1,3-dimethylbenzene in the presence of aluminum chloride (AlCl3) to form intermediate products, which are then heated with concentrated sulfuric acid (H2SO4) at 90°C to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Hydroxy-2,2-dimethyloctan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-2,2-dimethyloctanoic acid.
Reduction: Formation of 3-hydroxy-2,2-dimethyloctanol.
Substitution: Formation of 3-chloro-2,2-dimethyloctan-4-one.
科学的研究の応用
3-Hydroxy-2,2-dimethyloctan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of 3-Hydroxy-2,2-dimethyloctan-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. These interactions can influence biological processes, such as enzyme activity and signal transduction pathways .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-2,2-dimethylbutan-4-one
- 3-Hydroxy-2,2-dimethylhexan-4-one
- 3-Hydroxy-2,2-dimethylheptan-4-one
Uniqueness
3-Hydroxy-2,2-dimethyloctan-4-one is unique due to its specific chain length and the presence of both hydroxyl and carbonyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
85083-66-5 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
3-hydroxy-2,2-dimethyloctan-4-one |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-8(11)9(12)10(2,3)4/h9,12H,5-7H2,1-4H3 |
InChIキー |
RDSZQKIJDOEYCC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)


![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)

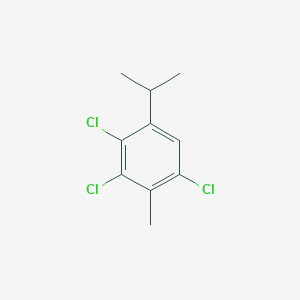
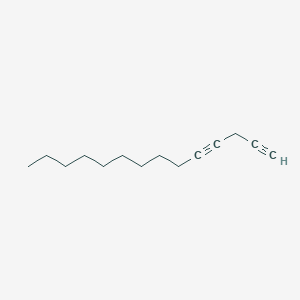
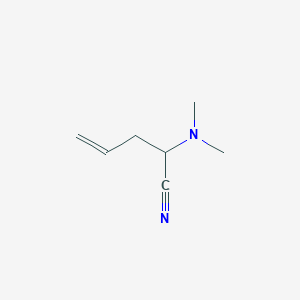
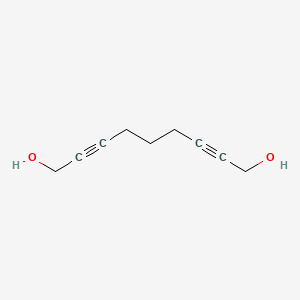
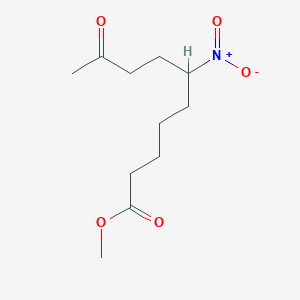
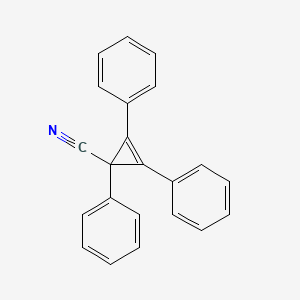
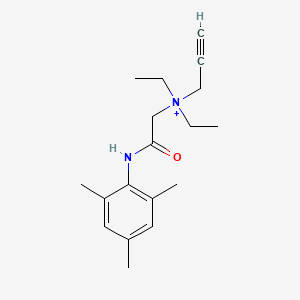
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)
